(2E)-3-{3-[(5-Ethyl-3-iodo-6-methyl-2-oxo-1,2-dihydropyridin-4-YL)oxy]phenyl}acrylonitrile
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Overview
Description
(2E)-3-{3-[(5-ETHYL-3-IODO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-4-YL)OXY]PHENYL}ACRYLONITRILE is a synthetic organic compound belonging to the class of diarylethers It is characterized by the presence of a dihydropyridine ring, an aryl iodide, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(5-ETHYL-3-IODO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-4-YL)OXY]PHENYL}ACRYLONITRILE typically involves multiple steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Aryl Iodide: The aryl iodide group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Formation of the Diarylether Linkage: The diarylether linkage is formed through a nucleophilic aromatic substitution reaction between the dihydropyridine derivative and a phenol.
Introduction of the Nitrile Group: The nitrile group can be introduced through a Knoevenagel condensation reaction between the phenol derivative and a nitrile-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(5-ETHYL-3-IODO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-4-YL)OXY]PHENYL}ACRYLONITRILE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aryl iodide group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Various substituted aryl derivatives.
Scientific Research Applications
(2E)-3-{3-[(5-ETHYL-3-IODO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-4-YL)OXY]PHENYL}ACRYLONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving diarylether compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(5-ETHYL-3-IODO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-4-YL)OXY]PHENYL}ACRYLONITRILE involves its interaction with molecular targets such as enzymes or receptors. The dihydropyridine ring and aryl iodide groups may play a role in binding to these targets, while the nitrile group may be involved in subsequent chemical reactions. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{3-[(5-ETHYL-3-IODO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-4-YL)OXY]PHENYL}ACRYLONITRILE: Unique due to the presence of the dihydropyridine ring, aryl iodide, and nitrile group.
Other Diarylethers: Compounds with similar diarylether linkages but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring instead of a dihydropyridine ring.
Nitrile-Containing Compounds: Compounds with nitrile groups but different core structures.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15IN2O2 |
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Molecular Weight |
406.22 g/mol |
IUPAC Name |
(E)-3-[3-[(3-ethyl-5-iodo-2-methyl-6-oxo-1H-pyridin-4-yl)oxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15IN2O2/c1-3-14-11(2)20-17(21)15(18)16(14)22-13-8-4-6-12(10-13)7-5-9-19/h4-8,10H,3H2,1-2H3,(H,20,21)/b7-5+ |
InChI Key |
XMFUXIRAVPMVRS-FNORWQNLSA-N |
Isomeric SMILES |
CCC1=C(NC(=O)C(=C1OC2=CC=CC(=C2)/C=C/C#N)I)C |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1OC2=CC=CC(=C2)C=CC#N)I)C |
Synonyms |
R 165481 R-165481 R165481 |
Origin of Product |
United States |
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